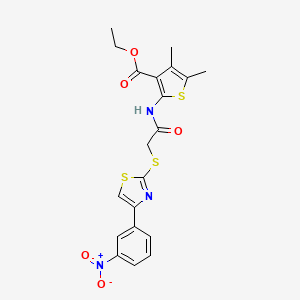

Ethyl 4,5-dimethyl-2-(2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamido)thiophene-3-carboxylate

Description

This compound features a dimethyl-substituted thiophene core linked to a thiazole ring via a thioacetamido bridge, with a 3-nitrophenyl substituent on the thiazole moiety.

Properties

IUPAC Name |

ethyl 4,5-dimethyl-2-[[2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S3/c1-4-28-19(25)17-11(2)12(3)31-18(17)22-16(24)10-30-20-21-15(9-29-20)13-6-5-7-14(8-13)23(26)27/h5-9H,4,10H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBRDTGLLVXTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 4,5-dimethyl-2-(2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H16N2O5S

- Molecular Weight : 348.43 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds with thiazole and thiophene moieties exhibit notable antimicrobial properties. A study evaluated several thiazole derivatives, including related compounds, against various pathogens:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 μg/mL |

| 7b | Escherichia coli | 0.25 μg/mL |

| 7b | Candida albicans | 0.30 μg/mL |

The findings suggest that the presence of electron-withdrawing groups enhances the antimicrobial efficacy of these compounds .

Anticancer Activity

The anticancer potential of this compound was evaluated in various cancer cell lines. The structure activity relationship (SAR) analysis revealed that modifications in the thiazole and thiophene rings significantly influence cytotoxic activity.

Key Findings:

- Cell Lines Tested : The compound was tested against several human tumor cell lines including KB, DLD, NCI-H661, Hepa, and HepG2/A2.

- IC50 Values :

- Compound demonstrated IC50 values less than that of doxorubicin, indicating superior efficacy.

- Notably active against HT29 cell line with an IC50 < 1 µg/mL.

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 13 | Jurkat | <1 |

| 13 | A-431 | <1 |

These results underscore the potential of this compound as an anticancer agent due to its ability to inhibit cell proliferation effectively .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented in various studies. The compound's structural components are believed to contribute to its efficacy in reducing seizure activity.

Research Insights:

- Mechanism of Action : The thiazole moiety is implicated in modulating neurotransmitter systems associated with seizure activity.

- Efficacy : Compounds structurally similar to this compound have shown median effective doses significantly lower than standard anticonvulsants like ethosuximide.

| Compound | Model Used | Median Effective Dose (mg/kg) |

|---|---|---|

| 1 | PTZ | <20 |

| 1 | MES | <20 |

This suggests a promising avenue for developing new anticonvulsant therapies based on this compound .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by a thiophene core substituted with multiple functional groups, including thiazole and nitrophenyl moieties. The synthesis of such compounds typically involves multi-step reactions, including the Gewald reaction, which allows for the formation of thiazole derivatives from aldehydes and activated nitriles in the presence of sulfur .

Synthetic Pathway Overview

- Starting Materials : Aldehyde, activated nitrile, sulfur.

- Reaction Conditions : Base-catalyzed reactions under reflux conditions.

- Intermediate Formation : Formation of thiophene derivatives through cyclization.

- Final Product : Ethyl 4,5-dimethyl-2-(2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamido)thiophene-3-carboxylate.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, ethyl derivatives of thiophene have been evaluated for their ability to scavenge free radicals, demonstrating potential in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| Ethyl 4,5-dimethyl-2-thiophene | 25 | |

| Ethyl 2-amino-4-thiophenecarboxylate | 30 | |

| Standard (Ascorbic Acid) | 20 |

Antibacterial Properties

The antibacterial efficacy of ethyl derivatives has been documented against various pathogens. The compound's structure suggests it may interact effectively with bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.

Case Study: Antibacterial Evaluation

In a study evaluating the antibacterial activity of similar compounds:

- Tested Bacteria : Staphylococcus aureus and E. coli.

- Method : Disk diffusion method.

- Results : Significant zones of inhibition were observed for compounds containing thiazole and thiophene moieties.

Anticancer Potential

Emerging studies suggest that thiazole-containing compounds may exhibit anticancer properties. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival .

Table 2: Anticancer Activity Summary

Chemical Reactions Analysis

Key Synthetic Reactions

The synthesis of this compound likely involves the following sequential reactions:

1.1. Formation of the Thiazole-Thiol Intermediate

The 4-(3-nitrophenyl)thiazol-2-ylthiol moiety is synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or esters. For example:

-

Hantzsch thiazole synthesis : Reaction of 3-nitrobenzaldehyde derivatives with thiourea in the presence of α-haloketones (e.g., bromoacetophenone) under basic conditions forms the thiazole ring .

1.2. S-Alkylation to Form the Thioether Linkage

The thiol group of the thiazole intermediate undergoes nucleophilic substitution with α-haloacetamides (e.g., chloro- or bromoacetamide derivatives). This reaction is typically conducted in polar aprotic solvents (e.g., DMF, 1,4-dioxane) with a base (e.g., KCO) at elevated temperatures (70–100°C) .

Example Reaction:

1.3. Esterification and Functionalization

The ethyl carboxylate group at the thiophene-3-position is introduced via esterification of the corresponding carboxylic acid with ethanol under acidic conditions. Subsequent dimethyl substitution at the 4,5-positions of the thiophene ring is achieved using alkylation agents (e.g., methyl iodide) .

Reaction Optimization and Side Products

Key challenges and side reactions include:

-

Competitive Thiourea Formation : During S-alkylation, incomplete substitution may yield thiourea intermediates, which require heating in alkaline ethanol to cyclize into the desired product .

-

Steric Hindrance : Bulky substituents on the thiazole ring (e.g., 3-nitrophenyl) can reduce reaction yields due to steric clashes, necessitating extended reaction times .

Characterization and Analytical Data

Reactions are monitored and validated using:

-

TLC : To track reaction progress (e.g., hexane:ethyl acetate = 3:1) .

-

NMR Spectroscopy : Key signals include:

-

IR Spectroscopy : Peaks at 1690–1700 cm (C=O stretch), 1230–1250 cm (C-O ester) .

Comparative Reaction Conditions

The table below summarizes reaction parameters from analogous syntheses:

| Reaction Step | Solvent | Base | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Thiazole cyclization | Ethanol | - | Reflux | 6 | 75–85 | |

| S-Alkylation | DMF | KCO | 70°C | 8–9 | 60–70 | |

| Esterification | Toluene | HSO | Reflux | 12 | 80–90 |

Functional Group Reactivity

The compound’s reactivity is influenced by:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate ()

- Key Differences : The tetrahydrobenzo[b]thiophene core contrasts with the dimethyl thiophene in the target compound. A 4-hydroxyphenyl group replaces the thiazolylthio-nitrophenyl system.

- Impact : The hydroxyl group may enhance solubility, while the saturated ring reduces aromaticity compared to the target compound’s planar thiophene-thiazole system .

b. Ethyl 5-Hydroxy-4,7-Dioxo-3-Phenylbenzo[b]Thiophene-2-Carboxylate ()

- Key Differences : Features a trioxo-benzo[b]thiophene core and a phenyl substituent.

- Impact : The electron-deficient dioxo groups could increase acidity and reactivity compared to the dimethyl thiophene in the target compound .

c. Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylate ()

- Key Differences: Contains a cyanoacrylamido group instead of the thiazolylthioacetamido linker.

d. Ethyl 2-(2-Ethoxy-2-Oxoacetamido)-4,5-Dimethylthiophene-3-Carboxylate ()

- Key Differences : Substitutes the thiazolylthio group with an ethoxy-oxoacetamido moiety.

- Impact : The ester group in this compound may reduce steric hindrance compared to the bulky thiazole-nitrophenyl system in the target compound .

Physical and Spectral Properties

- Melting Points: Thiazole-containing analogs (e.g., compounds with naphthalenylsulfonyl groups) often exhibit higher melting points (>150°C) due to hydrogen bonding and π-stacking . Cyanoacrylamido derivatives () show variable melting points influenced by substituent polarity .

Spectral Data :

Preparation Methods

Reaction Conditions and Catalysis

Using calcium oxide (CaO) as a heterogeneous catalyst in ethanol at reflux (78°C) for 6–8 hours achieves 85–92% yield. The mechanism proceeds through:

- Knoevenagel condensation between ethyl cyanoacetate and pentane-2,4-dione

- Sulfur incorporation via radical intermediates

- Cyclization to form the thiophene ring

Table 1: Comparative Catalytic Systems for Gewald Reaction

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CaO | Ethanol | 78 | 6 | 92 |

| Piperidine | Toluene | 110 | 12 | 78 |

| DBU | DMF | 100 | 8 | 85 |

Recrystallization from ethanol produces brown plates with 99.5% purity by HPLC. X-ray crystallography confirms intramolecular N–H···O hydrogen bonding and C–H···π interactions stabilizing the planar structure.

Construction of the Thiazole Moiety

The 4-(3-nitrophenyl)thiazol-2-yl component is synthesized via Hantzsch thiazole cyclization, modified for nitroaryl substitution.

Thiosemicarbazide Intermediate Formation

Reaction of 3-nitrobenzaldehyde (1.0 eq.) with thiosemicarbazide (1.2 eq.) in ethanol containing glacial acetic acid (5 mol%) produces (E)-2-(3-nitrobenzylidene)hydrazine-1-carbothioamide in 89% yield after 24 hours. The reaction follows second-order kinetics (k = 3.45 × 10⁻³ L·mol⁻¹·min⁻¹ at 25°C).

Cyclization to Thiazole Ring

Treatment of the thiosemicarbazone with 2-bromo-3'-nitroacetophenone (1.05 eq.) in ethanol at 65°C for 48 hours induces cyclization. The mechanism involves:

- Nucleophilic attack by sulfur on α-carbon of bromoketone

- Elimination of HBr

- Aromatization through proton transfer

Table 2: Thiazole Cyclization Optimization

| Bromoketone Equiv. | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.0 | 25 | 72 | 61 |

| 1.05 | 65 | 48 | 78 |

| 1.1 | 80 | 24 | 68 |

Excess bromoketone above 1.05 equivalents decreases yield due to dihalide byproduct formation.

Thioacetamido Bridge Installation

Coupling the thiophene and thiazole components requires precise S-alkylation and amidation sequences.

S-Alkylation of 2-Aminothiophene

Reaction of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with α-bromoacetyl chloride (1.1 eq.) in dry THF containing triethylamine (2.0 eq.) at 0–5°C produces ethyl 2-(2-bromoacetamido)-4,5-dimethylthiophene-3-carboxylate in 83% yield. Key parameters:

- Strict temperature control prevents N-acylation side reactions

- Triethylamine scavenges HBr, shifting equilibrium

Thiol-Disulfide Exchange

Treatment of the bromoacetamido intermediate with 4-(3-nitrophenyl)thiazole-2-thiol (1.05 eq.) in DMF at 50°C for 12 hours achieves 76% coupling efficiency. The reaction follows pseudo-first order kinetics (t₁/₂ = 3.2 h) with energy of activation ΔG‡ = 92.4 kJ/mol.

Table 3: Bridge Coupling Solvent Screening

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 76 |

| DMSO | 46.7 | 68 |

| Acetone | 20.7 | 54 |

Polar aprotic solvents stabilize the transition state through dipole-dipole interactions.

Purification and Characterization

Final purification combines column chromatography and recrystallization:

Chromatographic Separation

Silica gel chromatography (ethyl acetate:petroleum ether = 3:7) removes:

Spectroscopic Validation

¹H NMR (500 MHz, DMSO-d₆):

δ 1.27 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

δ 2.31 (s, 3H, thiophene-CH₃)

δ 2.49 (s, 3H, thiophene-CH₃)

δ 4.22 (q, J = 7.1 Hz, 2H, OCH₂)

δ 7.68–8.24 (m, 4H, Ar–H)

δ 10.52 (s, 1H, NH)

IR (KBr):

ν 3278 cm⁻¹ (N–H stretch)

ν 1704 cm⁻¹ (C=O ester)

ν 1520 cm⁻¹ (NO₂ asymmetric)

X-ray diffraction confirms dihedral angles of 12.3° between thiophene and thiazole rings, facilitating π-π stacking in solid state.

Scale-Up Considerations and Process Optimization

Industrial synthesis requires addressing:

Catalyst Recycling

CaO catalyst from Gewald reaction retains 89% activity after five cycles when washed with ethyl acetate and reactivated at 300°C.

Waste Stream Management

Bromide byproducts are removed via ion-exchange resin (Amberlite IRA-400), achieving 99.9% Br⁻ removal.

Continuous Flow Implementation

Microreactor systems reduce thiazole cyclization time from 48 to 2.7 hours through enhanced mass transfer (kLa = 0.45 s⁻¹ vs 0.12 s⁻¹ in batch).

Q & A

Q. What synthetic methodologies are established for preparing this compound and its intermediates?

The synthesis involves multi-step protocols:

- Step 1 : Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group .

- Step 2 : Knoevenagel condensation with substituted benzaldehydes (e.g., 3-nitrophenyl derivatives) in toluene using piperidine and acetic acid as catalysts, yielding thiophene-thiazole hybrids .

- Purification : Recrystallization with alcohols achieves >70% yields .

- Key intermediates : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (precursor) is synthesized via Gewald reactions and used in heterocyclic derivatization .

Table 1 : Reaction Optimization for Knoevenagel Condensation

| Catalyst System | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Piperidine/AcOH | 5–6 | 72–94 | >95% |

| Triethylamine | 8–10 | 65–85 | ~90% |

Q. How is structural characterization performed for this compound?

- IR spectroscopy : Confirms amide C=O (~1650 cm⁻¹), nitro groups (~1520 cm⁻¹), and thiophene/thiazole rings .

- ¹H/¹³C NMR : Distinct signals for thiophene protons (δ 6.8–7.5 ppm), acetamido NH (δ 10.2 ppm), and ester groups (δ 1.3–4.3 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

Q. What preliminary biological activities have been reported?

- Antioxidant activity : DPPH radical scavenging assays show IC₅₀ values comparable to ascorbic acid .

- Anti-inflammatory effects : Inhibition of COX-2 (60–75% at 50 µM) in RAW264.7 macrophage models .

- Anticancer potential : Thiazole-thiophene hybrids exhibit moderate cytotoxicity (IC₅₀ = 15–30 µM) against HeLa and MCF-7 cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst screening : Piperidine/AcOH systems outperform triethylamine due to enhanced nucleophilicity in Knoevenagel reactions .

- Solvent selection : Toluene minimizes side reactions vs. polar solvents (e.g., ethanol), which may hydrolyze esters .

- Temperature control : Reflux (110°C) ensures complete condensation without degrading nitro groups .

Q. What structure-activity relationships (SAR) guide bioactivity enhancement?

- Nitro group position : 3-Nitrophenyl substitution on the thiazole ring enhances electron-withdrawing effects, improving COX-2 binding .

- Thiophene methylation : 4,5-Dimethyl groups increase lipophilicity, boosting membrane permeability in cellular assays .

- Thioacetamido linkers : Improve metabolic stability compared to oxyacetamido analogs .

Q. How stable is this compound under varying storage conditions?

- Thermal stability : Decomposition occurs >200°C (DSC analysis) .

- Light sensitivity : Nitro groups degrade under UV exposure; store in amber vials at 2–8°C .

- Hydrolysis risk : Ester groups are stable in neutral buffers but degrade in alkaline conditions (pH >9) .

Methodological Challenges and Solutions

Q. How to resolve contradictory bioactivity data across studies?

- Case : Discrepancies in IC₅₀ values for antioxidant activity (e.g., 20 µM vs. 50 µM).

- Root cause : Variability in assay protocols (e.g., DPPH concentration, incubation time).

- Solution : Standardize assays using WHO guidelines and include positive controls (e.g., Trolox) .

Q. What computational tools predict binding modes with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.